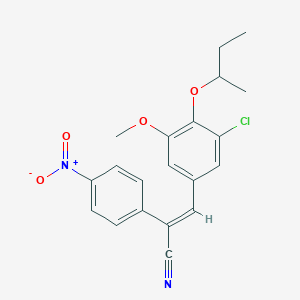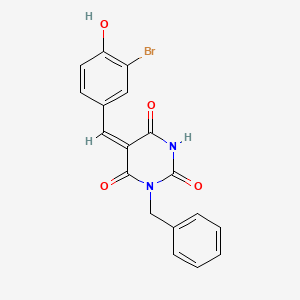
3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in tumor growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in various studies. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies in mice have demonstrated that this compound can reduce tumor growth and inflammation, as well as improve survival rates. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized in large quantities. However, this compound also has some limitations, such as its relatively low solubility in water and certain organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to explore its use in the synthesis of novel materials with unique optical and electronic properties. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
Synthesemethoden
3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 4-sec-butoxy-3-chloro-5-methoxyphenol with 4-nitrobenzaldehyde, followed by the addition of acetonitrile and a base catalyst. The resulting product is a yellow crystalline solid with a high melting point.
Wissenschaftliche Forschungsanwendungen
3-(4-sec-butoxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers with unique optical and electronic properties. In organic electronics, this compound has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, demonstrating promising performance.
Eigenschaften
IUPAC Name |
(E)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-4-13(2)27-20-18(21)10-14(11-19(20)26-3)9-16(12-22)15-5-7-17(8-6-15)23(24)25/h5-11,13H,4H2,1-3H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCMGGFXVDYSZ-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
![2-[7-acetyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenyl acetate](/img/structure/B5418248.png)
![(2E)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5418261.png)

![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5418267.png)

![N-ethyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5418275.png)
![3-isopropyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418280.png)

![ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5418292.png)
![2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5418301.png)

![2-(2-{[4-(4-quinazolinyl)-1-piperazinyl]methyl}phenoxy)ethanol](/img/structure/B5418314.png)